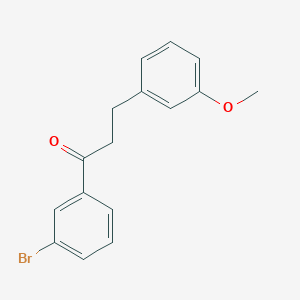

3'-Bromo-3-(3-methoxyphenyl)propiophenone

Übersicht

Beschreibung

The compound "3'-Bromo-3-(3-methoxyphenyl)propiophenone" is a brominated derivative of propiophenone with a methoxy group on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, characterization, and properties of structurally related bromophenols and brominated aromatic compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves bromination reactions. For instance, the synthesis of various bromophenols was achieved by brominating bis(3,4-dimethoxyphenyl)methanone, followed by reduction and demethylation reactions to yield a natural product and its derivatives with high antioxidant power . Similarly, a natural product was synthesized starting from a brominated methanol derivative in five steps . These methods suggest that the synthesis of "3'-Bromo-3-(3-methoxyphenyl)propiophenone" could potentially involve similar bromination and functional group transformation steps.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques such as FT-IR and UV-Vis, as well as single-crystal X-ray diffraction . The intermolecular contacts can be examined using Hirshfeld surfaces and fingerprint plots, providing detailed information about the molecular interactions and packing in the crystal structure .

Chemical Reactions Analysis

The reactivity of brominated compounds can be explored through various chemical reactions. For example, the regioselective O-demethylation of aryl methyl ethers has been performed using BBr3, followed by the addition of MeOH, to afford arylphenols . This indicates that "3'-Bromo-3-(3-methoxyphenyl)propiophenone" may undergo similar demethylation reactions, potentially altering its chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as their antioxidant activities, can be assessed using various in vitro assays. The radical scavenging activities of bromophenols were determined using assays like ABTS, DPPH, and superoxide anion radical scavenging, revealing that these compounds possess effective antioxidant power . Additionally, computational approaches like density functional theory (DFT) can be used to predict properties such as molecular electrostatic potential, Fukui function, and natural bond orbital analysis .

Wissenschaftliche Forschungsanwendungen

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, emitted from lignin pyrolysis, serve as potential tracers for biomass burning, especially wood burning. Their atmospheric reactivity has garnered academic attention, focusing on gas-phase, particle-phase, and aqueous-phase reactions, along with secondary organic aerosol (SOA) formation. Key degradation pathways involve reactions with OH and NO3 radicals, significant for SOA formation potential. The study emphasizes the need for future research on experimental simulations, theoretical calculations of methoxyphenols, and assessment of the ecotoxicity of their degradation products in atmospheric aging of biomass-burning plumes (Liu, Chen, & Chen, 2022).

Phosphonic Acid Applications

Phosphonic acid, featuring a phosphorus atom bonded to three oxygen atoms and one carbon atom, finds applications due to its structural analogy with phosphate moiety. It's used across a wide panel of fields including chemistry, biology, and physics for its bioactive properties (drug, pro-drug), bone targeting, and in the design of supramolecular or hybrid materials. This review discusses various applications of phosphonic acids, illustrating the synthesis methods and highlighting their significance in numerous research projects (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Polybrominated Compounds in Environmental and Health Assessments

Polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives are reviewed for their electron impact (EI) and electron capture negative ionization (ECNI) mass spectra. This review corrects errors in previously published data and discusses the differentiation of methoxy-PBDEs based on their EI mass spectra. It highlights the importance of understanding the environmental and health impacts of these compounds, suggesting the need for accurate and comprehensive data collection and analysis (Hites, 2008).

Safety And Hazards

While specific safety and hazard information for 3’-Bromo-3-(3-methoxyphenyl)propiophenone is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLDWFPGXRUKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644222 | |

| Record name | 1-(3-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-3-(3-methoxyphenyl)propiophenone | |

CAS RN |

898774-64-6 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)